molecular formula C8H14N2O4S B8715711 AAMA-d3

AAMA-d3

Cat. No.: B8715711
M. Wt: 234.28 g/mol
InChI Key: GGBCHNJZQQEQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AAMA-d3 is a useful research compound. Its molecular formula is C8H14N2O4S and its molecular weight is 234.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H14N2O4S

Molecular Weight

234.28 g/mol

IUPAC Name

2-acetamido-3-(3-amino-3-oxopropyl)sulfanylpropanoic acid

InChI

InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)

InChI Key

GGBCHNJZQQEQRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSCCC(=O)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1.63 g quantity of L-acetylcysteine was dissolved in 0.80 g of sodium hydroxide and 50 ml of a 70% aqueous solution of ethanol with ice cooling. To the solution was added 3.02 g of N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-3-chloropropionamide. The mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated and the residue was adjusted to a pH of 3 with diluted hydrochloric acid, washed with chloroform and extracted with ethyl acetate. The ethyl acetate layer was dewatered with Glauber's salt and was concentrated. The residue was purified with acetone-ether, giving 3.95 g of N-] 4-(3-ethoxy-2-hydroxypropoxy)phenyl]-3-(2-acetylamino-2 carboxyethylthio)propionamide in a yield of 92.1 %. ##STR5##
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N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-3-chloropropionamide
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